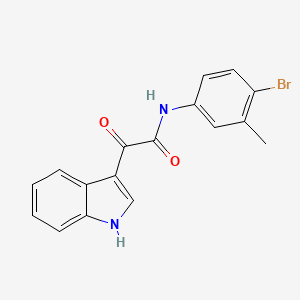
N-(4-溴-3-甲基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic molecule that is likely to possess a complex structure due to the presence of multiple functional groups such as the bromo-substituted phenyl ring, the indole moiety, and the oxoacetamide group. While the specific compound is not directly studied in the provided papers, similar compounds with acetamide groups and indole rings have been synthesized and analyzed for various biological activities, including antiallergic and antidiabetic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of N-substituted acetamides can be achieved through the reaction of amines with acyl chlorides, as seen in the preparation of 2-bromo-N-phenyl/arylacetamides . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . These methods could potentially be adapted for the synthesis of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, which reveals the arrangement of atoms within the crystal and the types of noncovalent interactions stabilizing the structure . The presence of bromine in the molecule could lead to interesting interactions such as halogen bonding, which would be an important aspect to consider in the molecular structure analysis of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using density functional theory (DFT) calculations to determine stability and chemical reactivity descriptors . The presence of electron-withdrawing groups such as bromine and the acetamide moiety can influence the electron density distribution within the molecule, affecting its reactivity in chemical reactions. The molecular electrostatic potential (MEP) surface can be used to identify reactive sites for potential interactions with biological targets or other chemical reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be characterized using spectroscopic methods such as FTIR and FT-Raman, which provide information on the vibrational modes of the compound . These techniques, along with quantum chemical calculations, can help predict the behavior of N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide under different conditions and its potential interactions with other molecules.
科学研究应用
合成与生物学评价
- 对吲哚-3-基-氧代乙酰胺(包括与 N-(4-溴-3-甲基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺在结构上相关的衍生物)的合成和初步生物学评价的研究,确定了氟化衍生物是 CB2 受体的有效和选择性配体,表明它们在大麻素研究中的潜力 (Moldovan 等,2017)。
海洋物种的化学研究
- 对韩国群聚海鞘 Didemnum sp. 等海洋物种的化学研究,导致发现了溴吲哚生物碱,包括与 N-(4-溴-3-甲基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺在结构上相似的化合物。这些研究突出了该化合物在探索海洋天然产物及其潜在生物活性方面的相关性 (Hahn 等,2015)。
抗菌和抗炎潜力
- 对卤代 C,N-二芳基乙酰胺的研究已经检查了与 N-(4-溴-3-甲基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺密切相关的结构的分子构象和超分子组装。这些研究有助于理解该化合物在开发抗菌和抗炎剂方面的潜在应用 (Nayak 等,2014)。
合成方法和材料科学应用
- 与 N-(4-溴-3-甲基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺在结构上相关的化合物 N-(4-溴-2-甲基苯基)-2-氯乙酰胺的合成,展示了先进的合成方法,这些方法可应用于合成 N-(4-溴-3-甲基苯基)-2-(1H-吲哚-3-基)-2-氧代乙酰胺,表明其在材料科学中的潜在应用,特别是在具有杀菌活性的涂料中 (余宏和联合,2002)。
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-10-8-11(6-7-14(10)18)20-17(22)16(21)13-9-19-15-5-3-2-4-12(13)15/h2-9,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYKXMQRCJQGJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



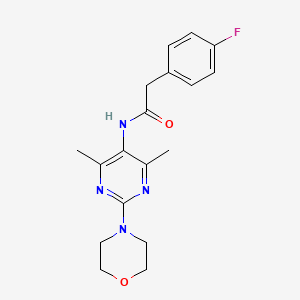
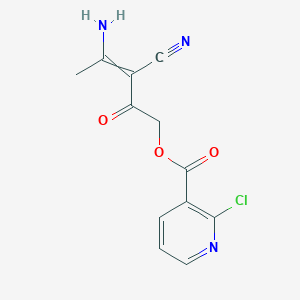
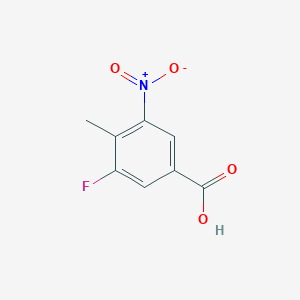
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2540596.png)
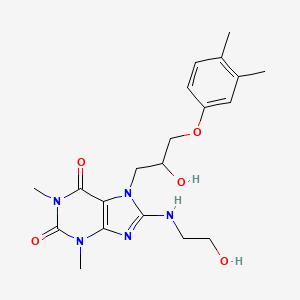

![N-(2,5-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2540601.png)
![2-[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2540602.png)
![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2540603.png)
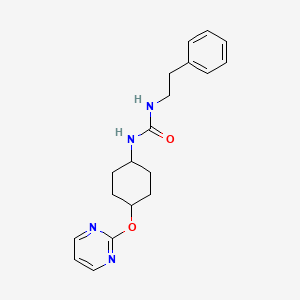
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)